Methyl 2-(4-benzylmorpholin-3-yl)acetate
Overview
Description
Methyl 2-(4-benzylmorpholin-3-yl)acetate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol This compound is part of the morpholine family, which consists of heterocyclic organic compounds containing an oxygen atom in a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-benzylmorpholin-3-yl)acetate typically involves the reaction of 4-benzylmorpholine-3-ylmethanol with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-benzylmorpholin-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-benzylmorpholin-3-yl)acetate has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound can be utilized in the manufacturing of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 2-(4-benzylmorpholin-3-yl)acetate exerts its effects depends on its specific application. For example, in biological studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Methyl 2-(4-benzylmorpholin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(morpholin-3-yl)acetate: This compound lacks the benzyl group, which may affect its reactivity and biological activity.
Methyl 2-(4-phenylmorpholin-3-yl)acetate: This compound has a phenyl group instead of a benzyl group, which may influence its chemical properties and applications.
Methyl 2-(4-methylmorpholin-3-yl)acetate:
Biological Activity
Methyl 2-(4-benzylmorpholin-3-yl)acetate, commonly referred to as (R)-(4-benzylmorpholin-3-yl)-acetic acid methyl ester, is a compound of significant interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a morpholine ring, which is a common structural motif in many biologically active compounds. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
1. Thrombin Inhibition
One of the most notable biological activities of this compound is its role as a precursor for thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for managing thromboembolic disorders. The (R)-enantiomer of this compound has demonstrated higher efficacy and selectivity compared to its (S)-counterpart, making it a valuable candidate for further development in anticoagulant therapies.
Table 1: Comparison of Enantiomers in Thrombin Inhibition
Enantiomer | Efficacy | Selectivity |
---|---|---|
(R) | High | High |
(S) | Low | Low |
The mechanism by which this compound exerts its biological effects involves strong interactions with the active site of thrombin. Studies have shown that this compound binds effectively to thrombin, inhibiting its enzymatic activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
3. Applications in Drug Development
Research indicates that derivatives of this compound can serve as building blocks for the synthesis of novel drug candidates targeting various diseases, including cancer and neurological disorders. The morpholine structure is particularly useful in creating compounds with enhanced biological profiles due to its ability to modulate enzyme activity and receptor binding .
Case Studies and Research Findings
Several studies have explored the biological activity of morpholine derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting the potential of these compounds in cancer therapy .
- Antimicrobial Properties : Research has shown that compounds with similar structures possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. This suggests that this compound could be explored for antibiotic development .
Properties
IUPAC Name |
methyl 2-(4-benzylmorpholin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDALEGUOVNXIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674230 | |
Record name | Methyl (4-benzylmorpholin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-11-3 | |
Record name | Methyl (4-benzylmorpholin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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